![molecular formula C25H36O3 B039923 (6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carbaldehyde CAS No. 123331-83-9](/img/structure/B39923.png)
(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound is characterized by its unique dibenzo[b,d]pyran core, which is a fused ring system containing oxygen and multiple stereocenters.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c involves multiple steps, starting from simpler organic molecules. One common approach is the construction of the dibenzo[b,d]pyran core through a series of cyclization reactions. Key steps include:
- Formation of the pyran ring via intramolecular cyclization.
- Introduction of the dimethylheptyl side chain through alkylation reactions.
- Stereoselective reduction and hydroxylation to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyran ring or the side chains.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.
科学研究应用
(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.
相似化合物的比较
Similar Compounds
Dimethylheptylpyran: Shares a similar core structure but differs in side chains and stereochemistry.
Cyclopenta[c]pyran iridoids: Structurally related compounds with different biological activities.
Perylene diimides: Compounds with similar ring systems used in photocatalysis and materials science.
Uniqueness
(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c is unique due to its specific stereochemistry and the presence of the dimethylheptyl side chain, which may confer distinct chemical and biological properties.
属性
CAS 编号 |
123331-83-9 |
|---|---|
分子式 |
C25H36O3 |
分子量 |
384.6 g/mol |
IUPAC 名称 |
(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carbaldehyde |
InChI |
InChI=1S/C25H36O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h13-16,19-20,27H,6-12H2,1-5H3/t19-,20-/m1/s1 |
InChI 键 |
OTOVAVVWFRVAGQ-WOJBJXKFSA-N |
SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C=O)O |
手性 SMILES |
CCCCCCC(C)(C)C1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C=O)O |
规范 SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


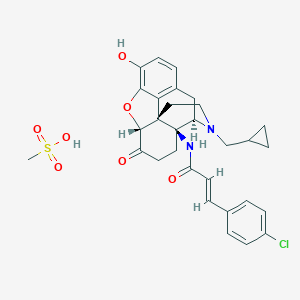
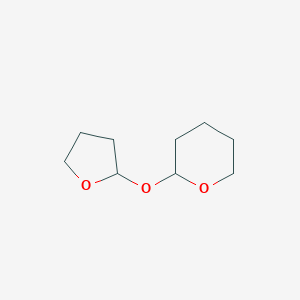
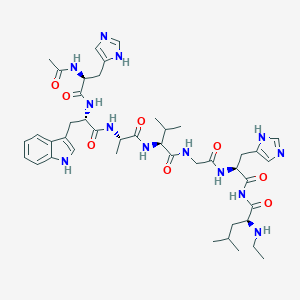


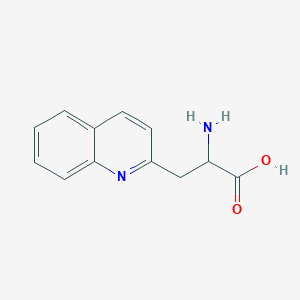
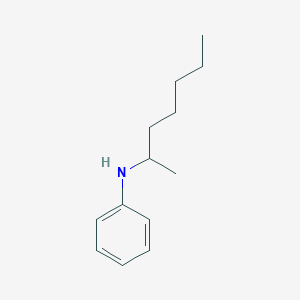
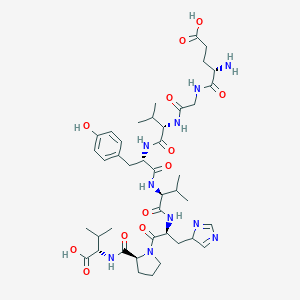

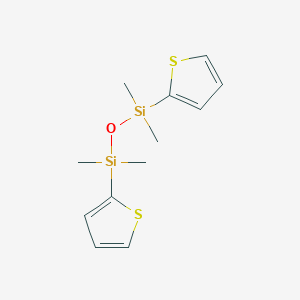
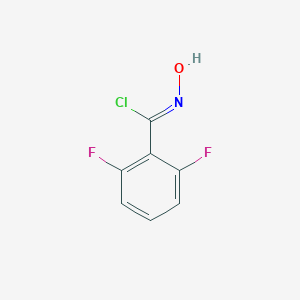
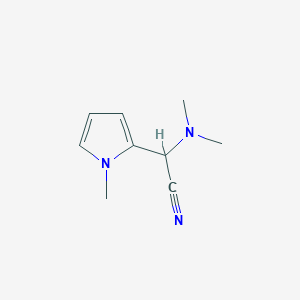
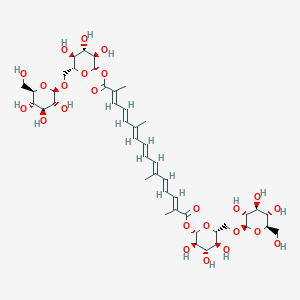
![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-6(5H)-one](/img/structure/B39873.png)
